BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[1,5-a]pyrazine

Adenosine A2A receptor Parkinson's disease GPCR antagonists

This [1,2,4]triazolo[1,5-a]pyrazine scaffold delivers isomeric differentiation from [1,2,4]triazolo[1,5-c]pyrimidine cores, with demonstrated target affinity & selectivity advantages for A2A antagonist programs. It is a structurally validated PDE10A inhibitor (PDB:5SFD, 2.05 Å), a preferred antifungal nucleus over 4/6 evaluated scaffolds including fluconazole-resistant strains, and a patented LSD1 chemotype for oncology. Choose this core for structure-based design programs seeking validated binding modes & broad-spectrum activity.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 399-66-6
Cat. No. B1345622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrazine
CAS399-66-6
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C=N1
InChIInChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H
InChIKeyDFDJVPRVKHSWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyrazine (CAS 399-66-6) for R&D and Procurement


[1,2,4]Triazolo[1,5-a]pyrazine (CAS 399-66-6) is a nitrogen-rich fused heterocyclic scaffold with the molecular formula C₅H₄N₄ and a molecular weight of 120.11 g/mol . It is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a calculated density of 1.48 g/cm³ . This core structure is widely recognized as a privileged scaffold in medicinal chemistry, serving as a key building block for adenosine A2A receptor antagonists, phosphodiesterase inhibitors, antifungal agents, and LSD1 inhibitors [1].

Substitution Risks with Other Heterocyclic Cores vs. [1,2,4]Triazolo[1,5-a]pyrazine


The [1,2,4]triazolo[1,5-a]pyrazine scaffold is not interchangeable with structurally similar fused heterocycles. Direct head-to-head comparisons in the literature demonstrate that ring system isomerism critically impacts target affinity, selectivity, and in vivo activity. For instance, the [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in known A2A antagonists; replacement of the core with this isomeric ring system has been explicitly shown to alter pharmacological properties [1]. Furthermore, among multiple fused-heterocycle nuclei evaluated for antifungal applications, the tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus was identified as one of only two preferable scaffolds out of six investigated, with the other four failing to achieve comparable activity and solubility profiles [2].

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyrazine


Isomeric Ring System Replacement: A2A Antagonist Core Scaffold Advantage

The [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in a series of known adenosine A2A receptor antagonists. Replacement of the triazolopyrimidine core with the triazolopyrazine isomeric system has been demonstrated in prior studies to improve target affinity, selectivity, and in vivo activity [1]. This paper describes a novel synthetic route to A2A antagonists containing the triazolopyrazine nucleus, enabling further optimization of this therapeutically relevant scaffold [1].

Adenosine A2A receptor Parkinson's disease GPCR antagonists

Fused-Heterocycle SAR: Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Outperforms Four Alternative Nuclei

In a systematic evaluation of six different fused-heterocycle nuclei linked to triazoles for antifungal activity, tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine were identified as the preferable nuclei, outperforming the other four heterocyclic frameworks investigated [1]. Triazoles containing nitrogen aromatic heterocycles attached to these two nuclei exhibited potent in vitro activity, broad antifungal spectrum, and better water solubility compared to compounds built on the alternative nuclei [1].

Antifungal Candida albicans structure-activity relationship

In Vivo Efficacy: 27aa (Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Derivative) Improves Survival in Fluconazole-Resistant Candida Infection Model

Compound 27aa, which contains the tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus, demonstrated significant in vivo antifungal efficacy. Mice infected with C. albicans SC5314 and the fluconazole-resistant strain C. albicans 103, when administered 27aa, displayed significantly improved survival rates [1]. Additionally, 27aa exhibited favorable pharmacokinetic profiles and low hERG inhibition and hepatocyte toxicity [1].

In vivo efficacy Fluconazole-resistant Candida albicans

Phosphodiesterase 10A Binding: Co-crystal Structure of [1,2,4]Triazolo[1,5-a]pyrazine Derivative with Human PDE10A

The [1,2,4]triazolo[1,5-a]pyrazine scaffold has been successfully co-crystallized with human phosphodiesterase 10A (PDE10A). The crystal structure (PDB ID: 5SFD) at 2.05 Å resolution reveals the binding mode of 5,8-dimethyl-2-[2-(2-methyl-5-piperidin-1-yl-1,2,4-triazol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrazine in the active site of PDE10A [1]. PDE10A is a validated therapeutic target for schizophrenia and other CNS disorders [1].

Phosphodiesterase 10A Schizophrenia X-ray crystallography

Recommended Application Scenarios for [1,2,4]Triazolo[1,5-a]pyrazine in Scientific Research and Procurement


Adenosine A2A Receptor Antagonist Development for Parkinson's Disease Research

This scaffold is specifically indicated for programs developing A2A receptor antagonists for Parkinson's disease research. The [1,2,4]triazolo[1,5-a]pyrazine nucleus offers an isomeric alternative to the [1,2,4]triazolo[1,5-c]pyrimidine core found in known A2A antagonists, with prior studies demonstrating that such core replacement improves target affinity, selectivity, and in vivo activity [1]. Researchers pursuing novel A2A antagonist chemotypes should consider this scaffold when seeking to differentiate from existing triazolopyrimidine-based antagonists.

Next-Generation Antifungal Agent Discovery Targeting Drug-Resistant Candida Species

Derivatives of the tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus have demonstrated potent in vitro activity against Candida, Cryptococcus, and Aspergillus spp., including fluconazole-resistant strains [1]. Compound 27aa, containing this nucleus, showed significantly improved survival rates in mice infected with fluconazole-resistant C. albicans and exhibited favorable PK profiles with low hERG inhibition and hepatocyte toxicity [1]. This scaffold is a rational choice for antifungal programs requiring broad-spectrum activity and efficacy against resistant pathogens.

PDE10A Inhibitor Design for CNS Disorder Research

The [1,2,4]triazolo[1,5-a]pyrazine scaffold has been structurally validated via X-ray crystallography in complex with human PDE10A (PDB ID: 5SFD) at 2.05 Å resolution [1]. PDE10A is a therapeutic target for schizophrenia and related CNS disorders [1]. This structural data provides a foundation for structure-based drug design and scaffold optimization. Researchers developing PDE10A inhibitors can leverage this experimentally determined binding mode to guide rational design efforts.

LSD1 Inhibitor Development for Oncology Applications

Patented [1,2,4]triazolo[1,5-a]pyrazine derivatives have been disclosed as LSD1 inhibitors useful in the treatment of cancer [1]. LSD1 (lysine-specific demethylase 1) is an epigenetic regulator implicated in multiple cancer types. The patent literature establishes this scaffold as a recognized chemotype for LSD1 inhibition, supporting its use in oncology-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.